molecular formula C16H21N5O3S B6452252 6-[1-(morpholine-4-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2549001-07-0

6-[1-(morpholine-4-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile

Cat. No.: B6452252
CAS No.: 2549001-07-0
M. Wt: 363.4 g/mol
InChI Key: OOPPEQIBYIWNNT-UHFFFAOYSA-N
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Description

6-[1-(Morpholine-4-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile is an intricate compound with a distinct structure featuring functional groups such as morpholine, sulfonyl, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(morpholine-4-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile involves multi-step reactions. It usually starts with the preparation of the octahydropyrrolo[2,3-c]pyrrole core, followed by the functionalization of the pyridine ring and attachment of the morpholine-sulfonyl group. Conditions such as temperature, pH, and choice of solvents play a crucial role in the efficiency and yield of each step.

Industrial Production Methods

For industrial scale, the process would emphasize cost-efficiency, scalability, and minimization of byproducts. Optimizations may include the use of continuous flow reactors, alternative catalysts, and green chemistry principles to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation, particularly at the pyrrolidine moiety.

  • Reduction: Reduction reactions might target the pyridine ring or sulfonyl group.

  • Substitution: Nucleophilic or electrophilic substitution reactions, especially on the morpholine or pyridine rings.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous conditions.

  • Substitution: Halogenated reagents, strong bases like sodium hydroxide.

Major Products

Depending on the reaction, products may include oxidized or reduced derivatives, substituted compounds, and potential ring-opened forms.

Scientific Research Applications

Chemistry

In organic synthesis, the compound can serve as a versatile intermediate for the preparation of more complex molecules, especially in heterocyclic chemistry.

Biology

Potentially, it could be explored for its bioactive properties, given the presence of the pyridine ring which is a common pharmacophore in drug design.

Medicine

Investigations might focus on its activity as an enzyme inhibitor, receptor ligand, or antimicrobial agent, given its multifaceted functional groups.

Industry

The compound's unique structure could see applications in material science for developing novel polymers or as a ligand in coordination chemistry.

Mechanism of Action

The compound's effects are likely mediated through interactions with biological targets such as enzymes or receptors. The morpholine-sulfonyl group might enhance its binding affinity or selectivity. Molecular pathways would depend on the specific biological context but could involve inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Unique Characteristics

The presence of the morpholine-4-sulfonyl group distinguishes it from simpler pyrrolopyridine derivatives, potentially enhancing its biological activity and selectivity.

List of Similar Compounds

  • Pyridine-3-carbonitrile: Shares the pyridine core but lacks the complex substitution.

  • Octahydropyrrolo[2,3-c]pyrrole: Lacks the morpholine-sulfonyl group, reducing potential bioactivity.

  • Morpholine derivatives: While containing the morpholine group, they miss the pyridine or pyrrolopyridine cores.

Properties

IUPAC Name

6-(1-morpholin-4-ylsulfonyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c17-9-13-1-2-16(18-10-13)19-11-14-3-4-21(15(14)12-19)25(22,23)20-5-7-24-8-6-20/h1-2,10,14-15H,3-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPPEQIBYIWNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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